Rebaudioside C

Catalog No.
S645991
CAS No.
63550-99-2
M.F
C44H70O22
M. Wt
951.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebaudioside C

CAS Number

63550-99-2

Product Name

Rebaudioside C

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O22

Molecular Weight

951.0 g/mol

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35+,36-,37-,38-,39-,41+,42+,43+,44-/m0/s1

InChI Key

QSRAJVGDWKFOGU-WBXIDTKBSA-N

SMILES

Array

Synonyms

(4a)-13-[(O-6-Deoxy-a-L-mannopyranosyl-(1,2)-O-[b-D-glucopyranosyl-(1,3)]-b-D-glucopyranosyl)-oxy]-kaur-16-en-18-oic acid b-D-glucopyranosyl ester; Dulcoside B; Reb C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

The exact mass of the compound Rebaudioside C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Rebaudioside C (CAS: 63550-99-2) is a minor steviol glycoside distinguished structurally by a rhamnose moiety at the C-13 position. Unlike mainstream high-potency sweeteners such as Rebaudioside A or Stevioside, Rebaudioside C is primarily procured as a specialized flavor modifier and sweetness enhancer. In industrial applications, it is utilized at sub-sweetness threshold concentrations to round out flavor profiles, mask off-notes, and enhance savory or sweet characteristics without contributing bulk sweetness. Its distinct receptor-binding kinetics and specific formulation requirements make high-purity Rebaudioside C a critical, non-interchangeable ingredient in advanced beverage formulation and a valuable precursor for enzymatically modified sweeteners [1].

Procuring crude stevia extracts or substituting with the more common Rebaudioside A (Reb A) fails when the formulation objective is flavor modulation rather than bulk sweetening. Reb A delivers intense sweetness (150–320x sucrose) but lacks the specific flavor-rounding properties required at sub-sweetness thresholds. Conversely, utilizing Reb C as a drop-in replacement for Reb A in liquid formulations will cause precipitation; Reb C possesses an intrinsic aqueous solubility of merely 0.1–0.2% at 25°C, compared to Reb A's 0.8%. Consequently, substituting Reb C with generic steviol glycosides compromises both sensory profiles in flavor-enhancing applications and physical stability in aqueous systems [1],[2].

Sub-Threshold Flavor Modification vs. Bulk Sweetening

Rebaudioside C exhibits a significantly lower sweetness potency than primary steviol glycosides, making it unsuitable for bulk sweetening but highly effective for flavor modulation. Quantitative sensory analysis demonstrates that Reb C is 40–60 times sweeter than sucrose, whereas Rebaudioside A is 150–320 times sweeter. This lower potency allows Reb C to be dosed at sub-threshold levels to modify flavor profiles without overpowering the formulation with sweetness [1].

Evidence DimensionSweetness Potency (Relative to Sucrose)
Target Compound Data40–60x sucrose
Comparator Or BaselineRebaudioside A (150–320x sucrose)
Quantified DifferenceReb C has ~3 to 8-fold lower sweetness potency than Reb A.
ConditionsHuman sensory panel evaluation against standard sucrose baselines.

Prevents over-sweetening when formulated as a flavor modifier, allowing buyers to achieve targeted flavor enhancement at sub-sweetness thresholds.

Aqueous Solubility and Formulation Constraints

The structural composition of Rebaudioside C significantly restricts its aqueous solubility compared to more common glycosides. At 25°C, Reb C demonstrates an intrinsic water solubility of only 0.1–0.2% (w/v), whereas Rebaudioside A achieves ~0.8% (w/v). This physical constraint dictates that Reb C cannot be used as a direct drop-in substitute in aqueous solutions designed for Reb A without incorporating solubilizers like γ-cyclodextrin or specific co-solvents [1].

Evidence DimensionIntrinsic Aqueous Solubility at 25°C
Target Compound Data0.1%–0.2% (w/v)
Comparator Or BaselineRebaudioside A (~0.8% w/v)
Quantified DifferenceReb C is 4 to 8 times less soluble in water than Reb A.
ConditionsAqueous solution at room temperature (25°C) without co-solvents.

Dictates the necessity of specialized formulation strategies, such as γ-cyclodextrin complexation or co-solvents, to prevent precipitation in clear beverage applications.

Precursor Suitability for Enzymatic Glucosylation

Native Rebaudioside C is utilized as a chemical precursor for enzymatic modification to engineer high-potency sweeteners. When subjected to α-1→6-glucosylation using alternansucrase, the resulting Reb C+1G derivative achieves a sweetness potency exceeding 100 times that of sucrose, compared to the native Reb C baseline of 30-60 times. This targeted modification also suppresses the native compound's bitter aftertaste [1].

Evidence DimensionSweetness Potency Post-Enzymatic Modification
Target Compound DataModified Reb C+1G (>100x sucrose)
Comparator Or BaselineNative Rebaudioside C (~30-60x sucrose)
Quantified DifferenceEnzymatic glucosylation increases the sweetness potency of Reb C by >200%.
ConditionsEnzymatic synthesis using alternansucrase derived from Leuconostoc citreum.

Validates the procurement of high-purity Reb C as a specialized chemical precursor for manufacturing next-generation, proprietary engineered sweeteners.

Receptor Desorption Kinetics and Bitterness Profile

The rhamnose substitution at the C-13 position of Rebaudioside C alters its binding kinetics with taste receptors compared to highly glycosylated analogs. Time-intensity dynamic sensory characterizations reveal that Reb C exhibits slower taste receptor desorption, leading to a pronounced lingering bitter aftertaste at high concentrations. In contrast, Rebaudioside M and D demonstrate faster desorption and quicker decay of aftertaste, rendering them nearly devoid of bitterness [1].

Evidence DimensionReceptor Desorption and Bitterness Decay
Target Compound DataSlower desorption kinetics resulting in extended bitterness decay.
Comparator Or BaselineRebaudioside M and D (faster desorption, minimal bitterness).
Quantified DifferenceReb C produces a fundamentally different temporal sensory curve with extended bitterness decay compared to highly glycosylated analogs.
ConditionsTime-intensity dynamic sensory characterization.

Restricts Reb C's utility as a primary bulk sweetener, strictly positioning it as a low-dose additive where its distinct binding profile enhances complex flavors.

Sub-Threshold Flavor Modification in Beverages

High-purity Rebaudioside C is the precise choice for complex beverage formulations requiring flavor rounding without added sweetness. By dosing Reb C below its sweetness threshold, formulators leverage its distinct receptor binding to enhance sweet and savory notes while avoiding the lingering bitterness that occurs at higher concentrations[1].

Precursor for Enzymatically Modified Steviol Glycosides (EMS)

Rebaudioside C serves as a critical biochemical precursor for the synthesis of next-generation sweeteners. Utilizing alternansucrase to catalyze α-1→6-glucosylation transforms native Reb C into a highly potent (>100x sucrose) derivative with a significantly suppressed bitter aftertaste, offering a proprietary pathway for novel sweetener development [2].

Clear Liquid Concentrates via Inclusion Complexes

Due to its inherently low aqueous solubility (0.1–0.2%), Reb C is specifically selected for advanced formulation workflows utilizing γ-cyclodextrin complexation or propylene glycol co-solvents. These techniques overcome its solubility limits, enabling the stable integration of Reb C into clear liquid flavor concentrates without the risk of crystallization or precipitation [3].

Physical Description

Solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

13

Exact Mass

950.43587386 Da

Monoisotopic Mass

950.43587386 Da

Heavy Atom Count

66

Melting Point

215 - 217 °C

UNII

FE0M8Z5L2E

Wikipedia

Rebaudioside c

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

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